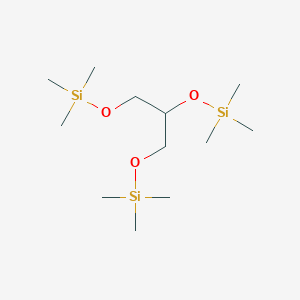
Trimethylsilyl ether of glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl ether of glycerol is a useful research compound. Its molecular formula is C12H32O3Si3 and its molecular weight is 308.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Building Block in Synthesis
Trimethylsilyl ether of glycerol serves as a key building block in organic synthesis. It is utilized in the protection of hydroxyl groups during multi-step synthetic processes. For example, in the synthesis of glycosylation reactions, the trimethylsilyl ether protects hydroxyl groups, allowing for selective reactions without interference from unprotected alcohols . This method enhances the efficiency and yield of complex organic compounds.
Case Study: Synthesis of Glycerol Teichoic Acids
In a study focused on synthesizing glycerol teichoic acids, trimethylsilyl ether was employed to protect hydroxyl groups during various reaction steps. The use of this derivative resulted in high yields and selectivity in subsequent reactions, demonstrating its effectiveness as a protective group .
Biochemical Applications
Role in Lipid Analysis
Glycerol trimethylsilyl ether derivatives are crucial for analyzing lipid compositions in biological samples. The conversion of lipids into their silylated forms allows for improved volatility and thermal stability during gas chromatography-mass spectrometry (GC-MS) analysis. This application is particularly relevant in studying complex lipid mixtures found in marine organisms .
Table 2: Applications in Lipid Analysis
| Application | Methodology | Outcome |
|---|---|---|
| Lipid Composition | GC-MS with silylation | Enhanced detection sensitivity |
| Isomer Separation | Gas chromatography | Clear differentiation of isomers |
Industrial Applications
Use in Animal Feedstuff Production
Recent innovations have explored the use of glycerol-derived materials, including trimethylsilyl ether derivatives, as additives in animal feedstuff production. This application addresses issues related to glycerol by-products from biodiesel production, providing an energy-efficient method to utilize these materials . The incorporation of these compounds can enhance nutritional profiles and improve feed quality.
Chemical Reactions Analysis
Formation Reactions
The synthesis of trimethylsilyl ether of glycerol typically involves the reaction of glycerol with a silylating agent in the presence of a catalyst. Common reagents include TMSCl or TMSBr, with acetic acid (AcOH) often used as a catalyst to accelerate the reaction .
| Reaction Type | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Silylation | Glycerol + TMSCl/TMSBr | 60–100°C, AcOH catalyst | High | |
| Catalyzed silylation | Glycerol + TMSBr + AcOH | 60°C, 12–48 hours | Selective |
Key observations:
-
Temperature dependence : Higher temperatures (100°C) and extended reaction times (up to 72 hours) are required for complete silylation compared to chlorination reactions with TMSCl .
-
Role of catalysts : AcOH significantly accelerates the reaction by activating the silylating agent, enabling selective formation of mono- or di-substituted derivatives under controlled conditions .
Derivatization Reactions
This compound undergoes various transformations to generate functionalized derivatives. These reactions leverage the stability of silyl ethers under specific conditions.
Conversion to Tosylates
Silyl ethers can be directly converted to tosylates using tosyl fluoride (TfF) and 1,8-diazabicycloundec-7-ene (DBU) as a catalyst .
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| TfF + DBU | Room temperature | Tosylate derivative | High |
Conversion to Acetates
Acetic anhydride reacts with silyl ethers in the presence of bismuth(III) triflate or HF·pyridine (HF·pyr) to yield acetate derivatives .
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Acetic anhydride + HF·pyr | Mild heating | Acetate derivative | High |
Conversion to Azides
Primary silyl ethers can be transformed into alkyl azides using sodium azide (NaN₃) under appropriate conditions .
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| NaN₃ | Polar aprotic solvent | Alkyl azide | Moderate |
Decomposition Reactions
This compound is susceptible to hydrolysis under acidic or basic conditions, regenerating glycerol and releasing trimethylsilanol as a byproduct .
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| H⁺/H₂O or OH⁻ | Room temperature | Glycerol + TMS-OH | Complete |
Industrial and Research Significance
-
Biodiesel production : Silylation of glycerol byproducts during transesterification improves downstream processing by reducing soap formation .
-
Gas separation : Derivatives like 1,2,3-trimethoxypropane (a constitutional isomer) are explored as CO₂ solvents due to their low toxicity and high solubility .
Properties
Molecular Formula |
C12H32O3Si3 |
|---|---|
Molecular Weight |
308.64 g/mol |
IUPAC Name |
1,3-bis(trimethylsilyloxy)propan-2-yloxy-trimethylsilane |
InChI |
InChI=1S/C12H32O3Si3/c1-16(2,3)13-10-12(15-18(7,8)9)11-14-17(4,5)6/h12H,10-11H2,1-9H3 |
InChI Key |
JQUGYGVCECHKBA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCC(CO[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














